molecular formula C14H10F2O3 B6365103 5-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid CAS No. 1183959-10-5

5-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B6365103
CAS No.: 1183959-10-5
M. Wt: 264.22 g/mol
InChI Key: FONSXSVZPBRCPA-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O3 and a molecular weight of 264.224 g/mol . This compound is characterized by the presence of fluorine atoms and a methoxy group attached to a benzoic acid core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluorine atoms can be reduced under specific conditions to yield hydrogenated derivatives.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-Fluoro-2-(3-fluoro-4-formylphenyl)benzoic acid, while nitration can introduce nitro groups at ortho or para positions relative to the existing substituents.

Scientific Research Applications

5-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and methoxy group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes by forming stable complexes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of multiple fluorine atoms and a methoxy group provides distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-5-2-8(6-12(13)16)10-4-3-9(15)7-11(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONSXSVZPBRCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681290
Record name 3',4-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183959-10-5
Record name 3',4-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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